5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide
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Overview
Description
5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group at the 5th position, a fluoropiperidine sulfonyl group at the 3rd position, and a carboxamide group at the 2nd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Chloro Group: Chlorination at the 5th position of the indole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole-2-carboxamide: Lacks the fluoropiperidine sulfonyl group.
3-(4-Fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide: Lacks the chloro group at the 5th position.
5-Chloro-3-(piperidine-1-sulfonyl)-1H-indole-2-carboxamide: Lacks the fluorine atom in the piperidine moiety.
Uniqueness
5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide is unique due to the combination of the chloro, fluoropiperidine sulfonyl, and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918495-01-9 |
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Molecular Formula |
C14H15ClFN3O3S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
5-chloro-3-(4-fluoropiperidin-1-yl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H15ClFN3O3S/c15-8-1-2-11-10(7-8)13(12(18-11)14(17)20)23(21,22)19-5-3-9(16)4-6-19/h1-2,7,9,18H,3-6H2,(H2,17,20) |
InChI Key |
ZCUKAKVTRATGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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